PYCR1 Inhibitory Potency: Head-to-Head Comparator Data Within the Arylthio-Pyrrolidine Chemotype from ChEMBL/BindingDB Curation
3-[(4-Bromophenyl)sulfanyl]pyrrolidine inhibits human PYCR1 with an IC₅₀ of 161,000 nM (161 µM) in a biochemical NADH-oxidation assay [1]. By contrast, a structurally distinct pyrrolidine-containing PYCR1 inhibitor, 3,5-dibromophenylamino-methylenebisphosphonic acid (3,5-Br₂PAMBPA), exhibits an IC₅₀ of 500 nM (0.5 µM) in the same target context [2]. Another comparator, PYCR1-IN-1 (compound 4), yields an IC₅₀ of 8,800 nM (8.8 µM) . The target compound is approximately 322-fold less potent than 3,5-Br₂PAMBPA and approximately 18-fold less potent than PYCR1-IN-1. This places the 4-bromophenylthio-pyrrolidine chemotype at the weaker end of the PYCR1 inhibitor potency spectrum, making it suitable as a low-affinity tool compound or a starting scaffold for focused medicinal chemistry optimization rather than a lead-like molecule.
| Evidence Dimension | IC₅₀ against recombinant human PYCR1 (NADH oxidation assay) |
|---|---|
| Target Compound Data | IC₅₀ = 161,000 nM (161 µM) |
| Comparator Or Baseline | 3,5-Br₂PAMBPA: IC₅₀ = 500 nM; PYCR1-IN-1: IC₅₀ = 8,800 nM |
| Quantified Difference | 322-fold weaker than 3,5-Br₂PAMBPA; 18-fold weaker than PYCR1-IN-1 |
| Conditions | 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21(DE3); NADH oxidation readout |
Why This Matters
This quantitative benchmark enables informed selection: if a weak-affinity probe is needed for target-engagement controls or if a synthetically tractable scaffold is desired for SAR expansion, the bromophenylthio-pyrrolidine offers a defined starting point, whereas if nanomolar potency is required, the 3,5-Br₂PAMBPA or PYCR1-IN-1 chemotypes should be prioritized.
- [1] BindingDB. Entry BDBM50522091 (CHEMBL4551995): IC₅₀ = 1.61E+5 nM against human PYCR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522091 View Source
- [2] M. A. M. Kamal et al. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg. Med. Chem. 2025, 118, 118094. IC₅₀ of 3,5-Br₂PAMBPA = 0.5 µM. https://doi.org/10.1016/j.bmc.2025.118094 View Source
